5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and an iodine atom attached to an indazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole typically involves the protection of the hydroxyl group with a TBDMS group, followed by iodination of the indazole ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine, and the iodination step may involve reagents like iodine (I2) or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Deprotection: The TBDMS group can be removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the indazole ring .
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a TBDMS protecting group, used in similar synthetic applications.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and as an intermediate in the synthesis of natural products.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole is unique due to the combination of the TBDMS protecting group and the iodine atom on the indazole ring. This combination provides both steric protection and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-[(3-iodo-2H-indazol-5-yl)oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2OSi/c1-13(2,3)18(4,5)17-9-6-7-11-10(8-9)12(14)16-15-11/h6-8H,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFASAXLKWTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(NN=C2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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